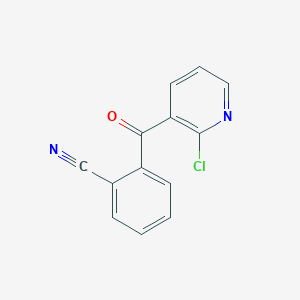

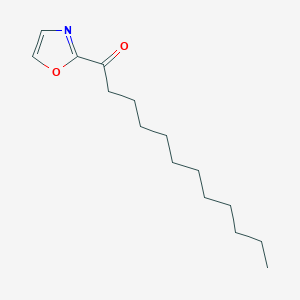

![molecular formula C10H7N3S B1613307 2-(1H-ピラゾール-5-イル)ベンゾ[d]チアゾール CAS No. 256414-72-9](/img/structure/B1613307.png)

2-(1H-ピラゾール-5-イル)ベンゾ[d]チアゾール

説明

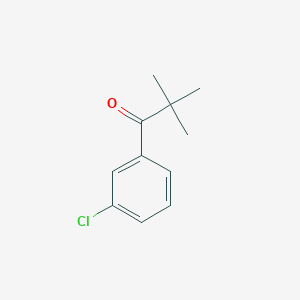

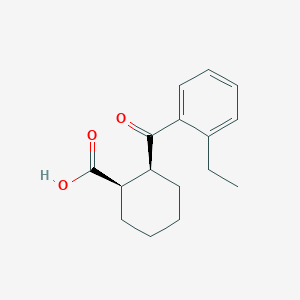

2-(1H-Pyrazol-5-yl)benzo[d]thiazole is a compound with the molecular formula C10H7N3S . It belongs to the class of organic compounds known as 2,5-disubstituted thiazoles .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . These compounds were synthesized via aldol condensation reaction of substituted benzaldehydes and acetone in alkaline ethanolic solution .Molecular Structure Analysis

The molecular structure of 2-(1H-Pyrazol-5-yl)benzo[d]thiazole can be deduced from its molecular formula, C10H7N3S . The compound’s average mass is 201.248 Da and its monoisotopic mass is 201.036072 Da .科学的研究の応用

抗がん活性

2-(1H-ピラゾール-5-イル)ベンゾ[d]チアゾールの誘導体は、がん研究の分野で潜在的な可能性を示しています . 例えば、1-置換-2-(5-置換-1-フェニル-1H-ピラゾール-3-イル)-1H-ベンゾ[d]イミダゾールおよび4-(1-クロロ-1H-ベンゾ[d]イミダゾール-2-イル)-6-フルオロピリミジン-2-アミンは、合成され、様々な細胞株に対する抗腫瘍活性が評価されています .

抗リーシュマニア活性

2-(1H-ピラゾール-5-イル)ベンゾ[d]チアゾールを含む、いくつかのヒドラジン結合ピラゾールは、リーシュマニア・エチオピカ臨床分離株に対して優れた抗前鞭毛体活性を示しました . 特に、化合物13は、標準薬であるミルテフォシンおよびアムホテリシンBデオキシコレートに対してそれぞれ174倍および2.6倍の活性が高いことが示されました .

抗マラリア活性

同じヒドラジン結合ピラゾールは、マラリアとの闘いにおいても有望な結果を示しています . 化合物14および15は、それぞれ70.2%および90.4%の抑制率で、プラスモジウム・ベルギーに対して有意な阻害効果を示しました .

抗菌活性

2-(1H-ピラゾール-5-イル)ベンゾ[d]チアゾールとその誘導体は、抗菌特性を含む幅広い生物学的活性を示すことが報告されています .

抗炎症および鎮痛活性

この化合物は、抗炎症および鎮痛活性とも関連付けられています . これにより、炎症や痛みを伴う状態の治療のための新規薬剤開発の潜在的な候補となります。

抗酸化活性

2-(1H-ピラゾール-5-イル)ベンゾ[d]チアゾールなどのチアゾール環含有化合物は、抗酸化物質として作用することが判明しています . これらは、フリーラジカルを非局在化させることが知られており、それにより酸化ストレスを抑制します .

抗結核活性

2-(1H-ピラゾール-5-イル)ベンゾ[d]チアゾールのもう1つの重要な用途は、結核の治療です . この化合物の抗結核活性は、新規抗結核薬の開発の潜在的な候補となっています。

筋弛緩特性

最後に、2-(1H-ピラゾール-5-イル)ベンゾ[d]チアゾールは、筋弛緩特性と関連付けられています . これは、筋肉のけいれんやこわばりを伴う状態の治療における潜在的な用途を示唆しています。

作用機序

Biochemical Pathways

Unfortunately, specific biochemical pathways affected by this compound remain elusive. Thiazoles are found in various biologically active molecules, including antimicrobial drugs, antiretrovirals, antifungals, and antineoplastic agents . These compounds often exert their effects by modulating specific pathways related to cell growth, metabolism, or immune response.

Action Environment

Environmental factors, such as pH, temperature, and coexisting molecules, can impact the compound’s stability and efficacy. For instance, pH variations may alter its solubility and bioavailability.

生化学分析

Biochemical Properties

These interactions often involve the formation of covalent bonds, leading to changes in the function or activity of the target molecule .

Cellular Effects

Thiazole derivatives have been reported to influence cell function in several ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-(1H-Pyrazol-5-yl)benzo[d]thiazole is not well-established. Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been reported to show changes in their effects over time, including issues related to the stability and degradation of the compounds .

Dosage Effects in Animal Models

Thiazole derivatives have been reported to show varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives have been reported to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives have been reported to interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Thiazole derivatives have been reported to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

特性

IUPAC Name |

2-(1H-pyrazol-5-yl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c1-2-4-9-7(3-1)12-10(14-9)8-5-6-11-13-8/h1-6H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMYGQRUEXYQIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80639892 | |

| Record name | 2-(1H-Pyrazol-5-yl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

256414-72-9 | |

| Record name | 2-(1H-Pyrazol-5-yl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 256414-72-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613225.png)